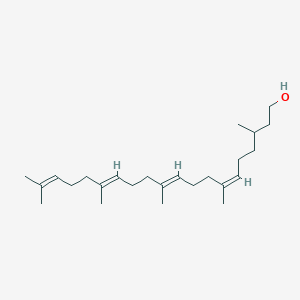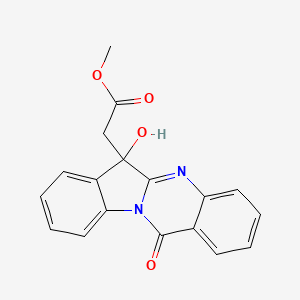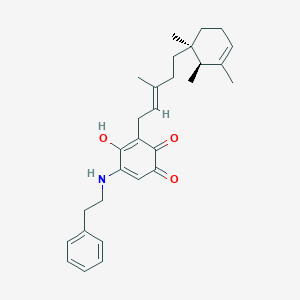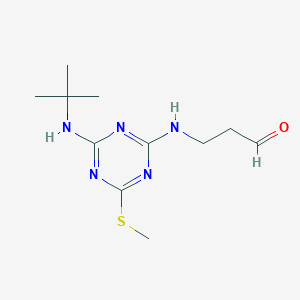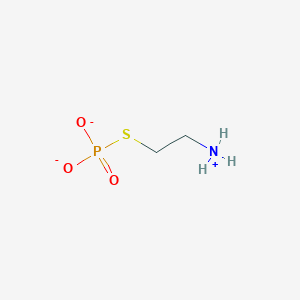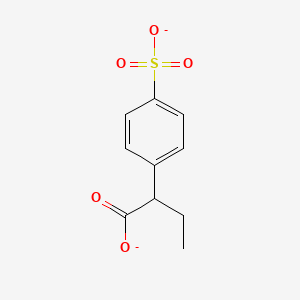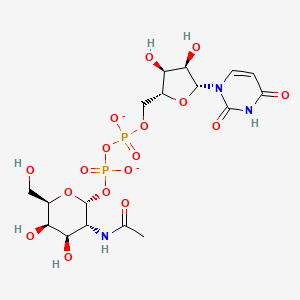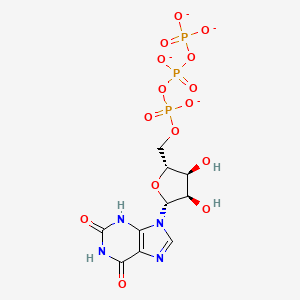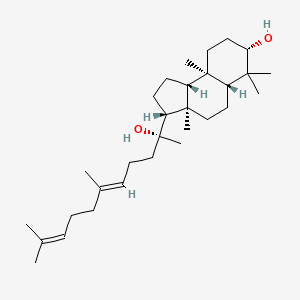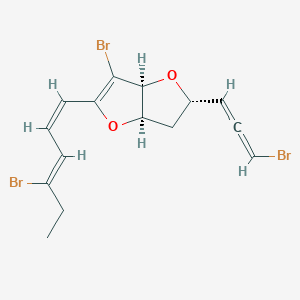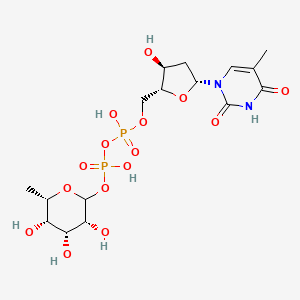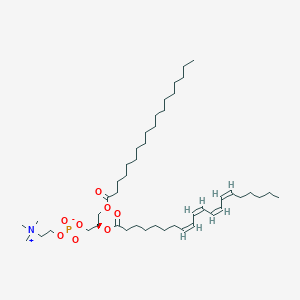![molecular formula C57H102O6 B1261714 TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1261714.png)
TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3] is a triglyceride.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The synthesis of specific fatty acids, such as (9Z,12Z,15E)- and (9E,12Z,15Z)-octadecatrienoic acids, found in many refined vegetable oils, has been a subject of research. These fatty acids, related to linolenic acid (18:3 n-3), were synthesized to study their biological activities (Eynard et al., 1994).
Chromatographic Analysis in Poultry Diets
A study on commercially available blended feed-grade fats (BFF) used in poultry diets identified the presence of trans and cis 18:1 isomers, which are structurally similar to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]. This research helps in understanding the nutritional content and quality of poultry feed (Al-Athari & Watkins, 1988).
NMR Studies of Polyunsaturated Triacylglycerols
Triacylglycerols containing polyunsaturated fatty acids, like the one mentioned, have been analyzed using 13C-NMR spectroscopy. These studies provide detailed insights into the structure and nature of the fatty acids in these triacylglycerols (Jie & Lam, 1995).
Anti-Inflammatory Activity of Marine Microalga Compounds
Research on Isochrysis galbana, a marine microalga rich in PUFAs, uncovered that its biomass contains glycosylglycerides and glycosylceramides with significant anti-inflammatory activities. These compounds may include fatty acids similar to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3] and are important in food applications and bioactive compound production (de los Reyes et al., 2016).
Triacylglycerol Analysis in Peanut Oil
The analysis of triacylglycerols (TGs) in peanut oil, using reversed-phase liquid chromatography, helps in identifying and quantifying different TGs, including those structurally similar to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]. This research is crucial for understanding the composition of peanut oil and its nutritional properties (Semporé & Bézard, 1986).
Influence on Lipoprotein Lipase Activity
Studies have shown that the presence of triglycerides containing fatty acids with trans-double bonds, similar in structure to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3], can affect the hydrolysis of their cis-counterparts by lipoprotein lipase. This is significant for understanding the metabolism of different types of fats in the body (Zottor & Walker, 1989).
Eigenschaften
Produktname |
TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3] |
|---|---|
Molekularformel |
C57H102O6 |
Molekulargewicht |
883.4 g/mol |
IUPAC-Name |
[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] octadecanoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,30,54H,4-15,17,20,22-24,26,29,31-53H2,1-3H3/b19-16-,21-18-,28-25-,30-27-/t54-/m0/s1 |
InChI-Schlüssel |
PJHDLKOEJMDTBE-XSHDOBLLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



